Sulfogaiacol

Description

Contextualization within Benzenesulfonic Acid Chemistry

4-Hydroxy-3-methoxybenzenesulfonic acid is a substituted derivative of benzenesulfonic acid, the simplest aromatic sulfonic acid. wikipedia.org Benzenesulfonic acid itself is a significant compound in organic chemistry, known for its strong acidic nature and its role as an intermediate in the production of various chemicals, including dyes and detergents. elchemy.com The chemistry of benzenesulfonic acid and its derivatives is characterized by reactions such as sulfonation and desulfonation, and the formation of sulfonamides and sulfonyl esters. wikipedia.org

Academic and Industrial Research Significance

The unique structure of 4-hydroxy-3-methoxybenzenesulfonic acid makes it a valuable compound in both academic and industrial research.

Academic Research: In academia, the compound serves as a model for studying the effects of multiple, electronically distinct functional groups on the chemical properties of an aromatic system. Researchers investigate the interplay between the electron-donating hydroxyl and methoxy (B1213986) groups and the electron-withdrawing sulfonic acid group. It is also utilized as an intermediate in organic synthesis for creating more complex molecules. Furthermore, it has been used in biochemical studies to investigate enzyme inhibition and protein interactions. Derivatives of this compound have been synthesized and studied for their potential as potent and selective inhibitors of enzymes like 12-lipoxygenase, which is involved in various diseases. nih.gov

Industrial Research: Industrially, 4-hydroxy-3-methoxybenzenesulfonic acid has applications in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions is a key property in this context. Historically, it was also used as an expectorant in pharmaceutical formulations to help clear mucus from the airways. The sulfonic acid group enhances its water solubility, a beneficial property for biological applications.

Scope and Research Objectives for Advanced Chemical Studies

Advanced chemical studies on 4-hydroxy-3-methoxybenzenesulfonic acid aim to further explore and exploit its unique chemical properties. A primary objective is the continued investigation of its derivatives for medicinal chemistry applications. For example, research into its sulfonamide derivatives has shown potential for developing selective enzyme inhibitors. nih.gov

Another area of research focuses on its positional isomers, such as 3-hydroxy-4-methoxybenzenesulfonic acid. Understanding how the different placement of functional groups affects the physical and pharmacological properties of these isomers is a key objective.

Future research could also focus on leveraging the compound as a building block in materials science. The functional groups present offer multiple points for polymerization or incorporation into larger structures, potentially leading to new materials with specific properties. The synthesis of this compound, typically through the sulfonation of guaiacol (B22219), is also a subject of study to optimize reaction conditions and yields.

Chemical Data of 4-Hydroxy-3-methoxybenzenesulfonic Acid

| Property | Value |

| Molecular Formula | C₇H₈O₅S |

| Monoisotopic Mass | 204.00925 Da |

| Common Name | Guaiacol-4-sulfonic acid |

| CAS Number | 7134-11-4 |

Summary of Research Significance

| Area | Significance |

| Academic | Serves as a model for studying functional group effects on aromatic systems. |

| Used as an intermediate in the synthesis of complex organic molecules. | |

| Utilized in biochemical research for studying enzyme-protein interactions. | |

| Industrial | Applied in the synthesis of various dyes and pigments. |

| Historically used as a pharmaceutical expectorant. | |

| Acts as a precursor for other chemical derivatives. |

Structure

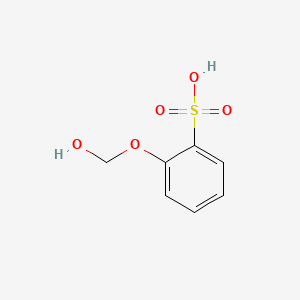

2D Structure

Propriétés

IUPAC Name |

4-hydroxy-3-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRCGSIKAHSALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991669 | |

| Record name | 4-Hydroxy-3-methoxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-11-4, 1321-14-8 | |

| Record name | 4-Hydroxy-3-methoxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7134-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfogaiacol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfogaiacol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-3-methoxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfogaiacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxy-3-methoxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOGAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L00O0WHZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering

Sulfonation Pathways for Aromatic Precursors

The introduction of a sulfonic acid group onto an aromatic ring is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups of the precursors are ortho-, para-directing and activating, which significantly influences the position of the incoming sulfonyl group.

Direct Sulfonation of Guaiacol (B22219) (2-methoxyphenol)

Guaiacol (2-methoxyphenol) is a common and direct precursor for the synthesis of 4-hydroxy-3-methoxybenzenesulfonic acid. The hydroxyl and methoxy groups work in concert to direct the incoming electrophile. The para-position relative to the powerful activating hydroxyl group is the most sterically accessible and electronically favored site for sulfonation.

The reaction of guaiacol with sulfur trioxide (SO₃) in nitromethane (B149229) at 0°C has been studied, revealing a strong dependence of the product distribution on the stoichiometry of the sulfonating agent. When one equivalent of SO₃ is used, a mixture of isomeric sulfonic acids is obtained, with the desired 4-hydroxy-3-methoxybenzenesulfonic acid being the major product.

Table 1: Isomer Distribution in the Sulfonation of Guaiacol with SO₃ at 0°C

| Molar Ratio (Guaiacol:SO₃) | 4-hydroxy-3-methoxybenzenesulfonic acid (%) | 5-hydroxy-2-methoxybenzenesulfonic acid (%) |

| 1:1 | 75 | 25 |

| 1:≥4 | 0 | 100 |

Data sourced from a study on the sulfonation of methoxy- and dimethoxyphenols.

As indicated in the table, an excess of sulfur trioxide leads exclusively to the formation of the 5-sulfonic acid isomer. This is attributed to the initial formation of a phenyl hydrogen sulfate (B86663) intermediate, where the bulky -OSO₃H group directs sulfonation to the position meta to it, which is the 5-position of the original guaiacol molecule.

Sulfonation of 3-Methoxyphenol (B1666288) Isomers

The sulfonation of other methoxyphenol isomers provides insight into the directing effects of the substituents. In the case of 3-methoxyphenol, the hydroxyl and methoxy groups are meta to each other. Both are activating and ortho-, para-directing. The sulfonation of 3-methoxyphenol with sulfur trioxide initially yields a 1:1 mixture of 4-hydroxy-2-methoxybenzenesulfonic acid and 2-hydroxy-4-methoxybenzenesulfonic acid.

Further investigation into the sulfonation of various dimethoxyphenols also highlights the intricate interplay of electronic and steric effects in determining the final product distribution.

Regioselective Sulfonation Techniques

Achieving high regioselectivity for the desired 4-hydroxy-3-methoxybenzenesulfonic acid is a key challenge in its synthesis. As demonstrated in the direct sulfonation of guaiacol, controlling the stoichiometry of the sulfonating agent is a critical factor. Using a 1:1 molar ratio of guaiacol to sulfur trioxide favors the formation of the 4-sulfonic acid isomer.

Another approach to enhance regioselectivity involves the use of milder sulfonating agents or complexing sulfur trioxide with reagents like pyridine (B92270) or dioxane. These complexes reduce the reactivity of the SO₃, which can lead to a more selective reaction and minimize the formation of unwanted isomers and byproducts. The choice of solvent can also influence the isomer distribution. Non-polar solvents may favor the formation of the para-isomer due to kinetic control, while polar solvents might lead to different isomer ratios.

Alternative Synthetic Routes and Catalytic Approaches

Beyond the direct sulfonation with sulfuric acid or sulfur trioxide, alternative reagents and methodologies are employed to synthesize 4-hydroxy-3-methoxybenzenesulfonic acid, often with the goal of improving yield, purity, and process safety.

Utilization of Sulfur Trioxide (SO₃) as Sulfonating Agent

Sulfur trioxide is a powerful and efficient sulfonating agent. It can be used in its neat form (liquid or gas) or as a complex. The reaction with guaiacol is highly exothermic and requires careful temperature control to prevent over-sulfonation and charring.

A patented alternative route involves the sulfonation of o-dimethoxybenzene (veratrole) with sulfuric acid, followed by a Lewis acid-catalyzed demethylation to yield a mixture of 3-hydroxy-4-methoxybenzenesulfonic acid and the desired 4-hydroxy-3-methoxybenzenesulfonic acid. This method utilizes a byproduct from guaiacol production as a starting material.

Table 2: Example of an Alternative Synthesis Route

| Starting Material | Reagents | Key Steps | Final Product Mixture |

| o-Dimethoxybenzene | 1. 98% H₂SO₄2. Lewis Acid (e.g., FeCl₃)3. K₂CO₃ | 1. Sulfonation2. Demethylation3. Neutralization | Potassium 3-hydroxy-4-methoxybenzenesulfonate (B1183059) and Potassium 4-hydroxy-3-methoxybenzenesulfonate (B261531) |

Based on information from patent literature.

Chlorosulfonic Acid (ClSO₃H) Mediated Synthesis

Chlorosulfonic acid is another highly reactive sulfonating agent that can be used to synthesize 4-hydroxy-3-methoxybenzenesulfonic acid. The reaction proceeds readily, often at lower temperatures than with sulfuric acid, and produces hydrogen chloride as a byproduct.

Careful control of the reaction temperature is crucial when using chlorosulfonic acid to avoid the formation of undesired sulfonyl chloride intermediates and other side products. The reaction is typically carried out in an inert solvent to help dissipate heat and control the reaction rate. While chlorosulfonic acid is an effective reagent, the evolution of corrosive HCl gas and the potential for side reactions necessitate specialized equipment and handling procedures.

Sulfonation with Sulfuric Acid under Controlled Conditions

The principal method for synthesizing 4-hydroxy-3-methoxybenzenesulfonic acid involves the direct sulfonation of its precursor, guaiacol (2-methoxyphenol), using concentrated sulfuric acid. This reaction is an electrophilic aromatic substitution where a hydrogen atom on the aromatic ring of guaiacol is replaced by a sulfonic acid group (-SO₃H). wikipedia.org

The process requires careful management of several parameters to ensure optimal outcomes. The reaction is typically conducted by heating guaiacol with concentrated sulfuric acid. google.com A patent for a similar process involving anisole (B1667542), a structurally related compound, outlines specific conditions that can be adapted for this synthesis. These include defined molar ratios of the aromatic compound to the acid, specific temperature ranges, and reaction times. google.com For instance, the reaction can be performed at temperatures between 40°C and 75°C for several hours. google.com

Below is a table summarizing typical reaction parameters for the sulfonation of a guaiacol-like precursor with concentrated sulfuric acid, based on analogous processes.

| Parameter | Value/Range | Source(s) |

| Starting Material | Guaiacol (2-methoxyphenol) | |

| Sulfonating Agent | Concentrated Sulfuric Acid (H₂SO₄) | google.com |

| Molar Ratio (Anisole:H₂SO₄) | 4:1 to 6:1 | google.com |

| Reaction Temperature | 40°C - 75°C | google.com |

| Reaction Time | 4 - 8 hours | google.com |

Mechanistic Aspects of Sulfonation Reactions

The sulfonation of guaiacol is a classic example of an electrophilic aromatic substitution (EAS) reaction. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds through several distinct steps:

Generation of the Electrophile : The actual electrophile in this reaction is sulfur trioxide (SO₃), or its protonated form, HSO₃⁺. wikipedia.orgmasterorganicchemistry.com In concentrated sulfuric acid, an equilibrium exists that generates small amounts of SO₃. chemguide.co.uk The reaction is: 2H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻. youtube.com

Electrophilic Attack : The electron-rich benzene (B151609) ring of guaiacol acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. masterorganicchemistry.comchemguide.co.uk This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comopenochem.org The existing hydroxyl (-OH) and methoxy (-OCH₃) groups on the guaiacol ring are activating, electron-donating groups that direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the methoxy group at position 2, the sulfonation predominantly occurs at the para position (position 4) relative to the hydroxyl group.

Deprotonation : A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule present in the solution, removes a proton from the carbon atom bearing the new sulfonic acid group. masterorganicchemistry.comyoutube.com This step restores the aromaticity of the ring, yielding the final product, 4-hydroxy-3-methoxybenzenesulfonic acid. masterorganicchemistry.com

Unlike most other electrophilic aromatic substitutions, sulfonation is a reversible reaction. wikipedia.orglibretexts.org

Process Optimization in Chemical Synthesis

Optimizing the synthesis of 4-hydroxy-3-methoxybenzenesulfonic acid involves the precise manipulation of reaction conditions and the potential use of auxiliary agents to maximize product yield and purity.

Temperature Control and Reaction Kinetics

Temperature is a critical parameter in sulfonation reactions. numberanalytics.com The reaction is typically exothermic, meaning it releases a significant amount of heat. tandfonline.com Therefore, the control system must be capable of both heating the mixture to initiate the reaction and cooling it to prevent overheating once the reaction begins. tandfonline.com

The kinetics of the reaction—its rate and outcome—are highly dependent on temperature. numberanalytics.com

Kinetic vs. Thermodynamic Control : At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest. stackexchange.comquora.com For guaiacol, the activating -OH and -OCH₃ groups favor the rapid formation of the ortho and para substituted products. At higher temperatures, the reversibility of the sulfonation reaction becomes significant. wikipedia.orgstackexchange.com This allows the reaction to reach thermodynamic equilibrium, favoring the most stable isomer. stackexchange.com Careful temperature management is thus essential to ensure the selective formation of the desired 4-hydroxy-3-methoxybenzenesulfonic acid isomer.

Reaction Rate : Increasing the temperature generally increases the rate of sulfonation. numberanalytics.com However, excessively high temperatures can lead to unwanted side reactions and decreased selectivity. numberanalytics.com Studies on the sulfonation of similar polymers show that the reaction rate can be rapid initially before slowing as it approaches completion. nih.gov

Role of Auxiliary Agents in Yield and Purity Enhancement

To improve the efficiency of sulfonation, auxiliary agents can be employed. The primary role of these agents is often to manage the byproducts of the reaction.

Batch and Continuous Reactor Considerations

The synthesis of 4-hydroxy-3-methoxybenzenesulfonic acid can be carried out in either batch or continuous reactors, with the choice depending on the scale and specific requirements of the production.

Batch Reactors : In a batch process, reactants are loaded into a stirred-tank reactor and the reaction is allowed to proceed for a set amount of time. ask.com This method is characterized by its simplicity and flexibility, making it well-suited for smaller-scale production or processes that require frequent changes. ask.comknikbio.com However, batch reactors have lower productivity due to the downtime required for emptying and refilling between batches. ask.com

Continuous Reactors : A continuous process involves a constant flow of reactants into the reactor and a constant outflow of the product stream. ask.com This approach offers higher production rates, making it more efficient and cost-effective for large-scale industrial operations. ask.comknikbio.com Continuous reactors also provide better control over reaction parameters like temperature and pressure, leading to more consistent product quality. knikbio.comlabmanager.com Modern microreactors, for example, can significantly enhance production efficiency with very short residence times. researchgate.net The main limitations are the higher initial setup costs and the complexity of the equipment. ask.com

The following table provides a comparative overview of batch and continuous reactors for sulfonation processes.

| Feature | Batch Reactor | Continuous Reactor | Source(s) |

| Productivity | Lower, due to downtime between batches. | Higher, due to uninterrupted operation. | ask.comknikbio.com |

| Flexibility | High, easy to change products or conditions. | Lower, optimized for a specific process. | knikbio.com |

| Process Control | Less precise control over temperature/pressure. | Enhanced and more precise control. | ask.comknikbio.comlabmanager.com |

| Capital Cost | Lower initial investment. | Higher initial investment. | knikbio.com |

| Operating Cost | Higher labor costs, less efficient. | Lower, due to higher efficiency and automation. | knikbio.com |

| Scale | Ideal for small-scale and R&D. | Suited for large-scale, commercial production. | ask.comlabmanager.com |

Post-Synthesis Purification and Isolation Techniques

Once the sulfonation reaction is complete, the crude product mixture contains the desired 4-hydroxy-3-methoxybenzenesulfonic acid, along with unreacted starting materials, sulfuric acid, and potential isomeric byproducts. The final product must be isolated and purified.

A common and effective method for purification is recrystallization . This technique leverages the differences in solubility between the desired product and impurities at different temperatures. A typical procedure involves:

Diluting the reaction mixture with an appropriate solvent system, such as aqueous ethanol (B145695).

Heating the solution to dissolve the crude product completely.

Gradually cooling the solution. As the temperature decreases, the solubility of the 4-hydroxy-3-methoxybenzenesulfonic acid drops, causing it to crystallize out of the solution while impurities remain dissolved.

Optionally, "seeding" the solution with a small crystal of the pure product can be done to initiate the crystallization process as the solution cools.

The purified crystals are then collected by filtration . The solid product is separated from the liquid, which contains the dissolved impurities.

The purity of the isolated product can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Precipitation and Recrystallization Methods

Precipitation and recrystallization are fundamental techniques for the purification of 4-hydroxy-3-methoxybenzenesulfonic acid, leveraging solubility differences between the target compound and impurities in various solvent systems.

Recrystallization in an aqueous ethanol solution (specifically 70% v/v) is a documented method for isolating the product. This technique relies on the principle that the sulfonic acid is soluble in the hot solvent mixture but less soluble upon cooling, allowing for the formation of purified crystals while impurities remain in the mother liquor. Similarly, for related compounds like 4-hydroxy-3-methoxybenzoic acid, recrystallization from water is an effective final step to obtain a pure product. patsnap.com The choice of solvent is paramount; for instance, some purification schemes for related aromatic compounds have utilized hot ethanol researchgate.net or a mixture of n-hexane and ethyl acetate (B1210297) to refine crude products. phcogj.com

Precipitation can also be induced by altering the reaction conditions. One common industrial method involves cooling the reaction mixture significantly to decrease the solubility of the sulfonic acid. For example, in the synthesis of the related 4-methoxybenzenesulfonic acid, the mixture is cooled to approximately 20°C, and seeding with a small amount of pre-existing crystals is used to initiate crystalline deposition. Another approach involves adding an anti-solvent or a substance that drastically changes the matrix, such as crushed ice, to the reaction solution, which causes the desired sulfonic acid to precipitate out as a solid. google.com The collected solid is then typically washed with water to remove any remaining water-soluble impurities. google.com

Table 1: Solvent Systems for Precipitation and Recrystallization

| Compound | Solvent System | Method | Outcome | Reference |

|---|---|---|---|---|

| 4-hydroxy-3-methoxybenzenesulfonic acid | 70% (v/v) Aqueous Ethanol | Recrystallization | Isolation of pure product | |

| 4-hydroxy-3-methoxybenzoic acid | Water | Recrystallization | Yields pure product after synthesis | patsnap.com |

| 4-methoxybenzenesulfonic acid | Water | Cooling-induced precipitation | Crystalline deposition of the product | |

| Acetylguaiacol rearrangement product | Dichloromethane / Water / Ice | Precipitation | Solid product precipitates from solution | google.com |

| Garcinia fruticosa extract subfraction | n-hexane and Ethyl Acetate | Recrystallization | Refinement of brownish-yellow deposits to pure compounds | phcogj.com |

| Vanillin (B372448) derivative | Hot Ethanol | Crystallization | Formation of crystalline product | researchgate.net |

Chromatographic Purification Strategies

When recrystallization alone is insufficient to achieve the desired level of purity, various chromatographic techniques are employed. These methods separate compounds based on differential partitioning between a stationary phase and a mobile phase.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the standard for monitoring purity. A common setup for 4-hydroxy-3-methoxybenzenesulfonic acid uses a C18 column with UV detection, which can effectively quantify the main compound and any isomers. Thin-layer chromatography (TLC) is also used for rapid qualitative analysis and to determine appropriate solvent systems for larger-scale separation. phcogj.com

For preparative purification, more advanced strategies are necessary. High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied to the purification of structurally similar aromatic sulfonates, such as 4-hydroxy-1-naphthalenesulfonic acid sodium salt. bohrium.com This technique uses a liquid-liquid partitioning system, for example, n-butanol/water acidified with trifluoroacetic acid, to separate the target compound from impurities with high efficiency and yield. bohrium.com Another industrial-scale approach involves using preparative liquid chromatography with macroporous absorbent resins, such as styrene-divinylbenzene nonpolar resins. google.com In this method, the crude product is loaded onto a column, and a gradient elution, often involving an isopropanol/water solution at a controlled pH, is used to first wash away impurities before eluting the purified product. google.com

Table 2: Chromatographic Methods for Sulfonic Acid Purification

| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |

|---|---|---|---|---|

| HPLC | C18 Column | Acetonitrile (B52724):Water | Purity monitoring and isomer quantification | |

| TLC | Silica Gel | Chloroform:Acetone:Formic Acid | Qualitative analysis, method development | phcogj.com |

| HSCCC | n-Butanol (as part of biphasic system) | Water with 0.2% Trifluoroacetic Acid | Preparative purification of aromatic sulfonates | bohrium.com |

| Preparative LC | Macroporous Adsorbent Resin (e.g., HP-20) | Isopropanol/Water Solution (pH 3-4) | Industrial-scale purification | google.com |

Neutralization Processes for Salt Formation

4-hydroxy-3-methoxybenzenesulfonic acid is a strong acid and is often converted into a salt for improved stability, handling, and solubility characteristics. This is achieved through neutralization with a suitable base.

A common and efficient method is in situ neutralization, where a base is added directly to the reaction mixture after the sulfonation step. The use of sodium hydroxide (B78521) (NaOH) not only neutralizes the excess acid catalyst but also converts the product into its sodium salt, simplifying the subsequent purification and isolation, which can then be achieved through crystallization from aqueous solutions to yield purities exceeding 95%. The sodium salt of the related hydroxy-(4-hydroxy-3-methoxyphenyl)methanesulfonic acid is also a known compound. nih.gov

Besides sodium salts, other inorganic salts can be prepared. The potassium salt of 4-hydroxy-3-methoxybenzenesulfonic acid, known as potassium guaiacolsulfonate or Thiocol, is a well-established form of the compound. The formation of salts can also be achieved by adjusting the pH of a solution containing the acid. For instance, adjusting the pH to 7-8 with a saturated aqueous sodium bicarbonate solution is used in the synthesis of related compounds to precipitate the product from the solution after an esterification reaction. mdpi.com In a different context, acidic conditions are used to form salts; for example, adding hydrochloric acid to a filtrate containing an amine product induces the precipitation of its hydrochloride salt, a common strategy for purifying and stabilizing basic compounds. google.com

Table 3: Neutralization Agents and Resulting Salts

| Starting Material | Neutralizing Agent | Resulting Salt Form | Purpose | Reference |

|---|---|---|---|---|

| 4-hydroxy-3-methoxybenzenesulfonic acid | Sodium Hydroxide (NaOH) | Sodium 4-hydroxy-3-methoxybenzenesulfonate | In-situ neutralization and purification | |

| 4-hydroxy-3-methoxybenzenesulfonic acid | Potassium Hydroxide (or other K+ source) | Potassium 4-hydroxy-3-methoxybenzenesulfonate (Thiocol) | Formation of a stable potassium salt | |

| Methyl 4-hydroxy-3-methoxybenzoate (in solution) | Saturated Sodium Bicarbonate (NaHCO₃) | Sodium salt (transiently) leading to precipitation | pH adjustment for product isolation | mdpi.com |

| 4-hydroxy-3-methoxybenzylamine | Hydrochloric Acid (HCl) | 4-hydroxy-3-methoxybenzylamine hydrochloride | Formation of a stable hydrochloride salt | google.com |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for benzene and its derivatives. wikipedia.org The rate and regioselectivity of these reactions on 4-hydroxy-3-methoxybenzenesulfonic acid are determined by the electronic properties of the existing substituents.

Nitration and halogenation are classic electrophilic aromatic substitution reactions involving the introduction of a nitro (-NO2) or a halogen (-Cl, -Br) group onto the aromatic ring. msu.edu For 4-hydroxy-3-methoxybenzenesulfonic acid, these reactions proceed by the attack of an electrophile, such as the nitronium ion (NO2+) or a halonium ion (Br+ or Cl+), on the electron-rich benzene ring. libretexts.org

The substitution pattern is dictated by the directing effects of the existing groups. The hydroxyl and methoxy (B1213986) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. The sulfonic acid group is a deactivating group, directing incoming electrophiles to the meta position. Given the positions of the substituents on 4-hydroxy-3-methoxybenzenesulfonic acid (hydroxyl at C4, methoxy at C3, sulfonic acid at C1), the powerful activating effects of the hydroxyl and methoxy groups dominate, directing substitution to the positions ortho to them that are not already substituted. Specifically, the C2 and C6 positions are activated. However, the C2 position is sterically hindered by the adjacent sulfonic acid and methoxy groups. Therefore, substitution is most likely to occur at the C6 position.

Research on analogous compounds supports this predicted outcome. For instance, the nitration of 4-hydroxybenzoic acid derivatives and the bromination of anisole (B1667542) (methoxybenzene) show a strong preference for substitution at the positions ortho and para to the activating hydroxyl or methoxy groups. libretexts.orgmdpi.com

| Reaction | Electrophile | Primary Product | Position of Substitution |

|---|---|---|---|

| Nitration | NO₂⁺ | 6-Nitro-4-hydroxy-3-methoxybenzenesulfonic acid | C6 |

| Bromination | Br⁺ | 6-Bromo-4-hydroxy-3-methoxybenzenesulfonic acid | C6 |

| Chlorination | Cl⁺ | 6-Chloro-4-hydroxy-3-methoxybenzenesulfonic acid | C6 |

The regioselectivity of electrophilic aromatic substitution on the 4-hydroxy-3-methoxybenzenesulfonic acid ring is a direct consequence of the cumulative directing effects of its three substituents. These effects are rooted in a combination of resonance and inductive phenomena. vaia.com

Sulfonic Acid (-SO₃H) Group: In contrast, the sulfonic acid group is a strongly deactivating, meta-directing group. libretexts.org The sulfur atom bears a significant partial positive charge due to the attached electronegative oxygen atoms. This causes a strong electron-withdrawing inductive effect (-I effect) and a deactivating resonance effect (-M effect), which pull electron density out of the aromatic ring. This deactivation makes the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack for an incoming electrophile. libretexts.org

In 4-hydroxy-3-methoxybenzenesulfonic acid, the activating, ortho-, para-directing influence of the hydroxyl and methoxy groups overrides the deactivating, meta-directing effect of the sulfonic acid group. The positions ortho and para to the -OH and -OCH₃ groups are C2, C5, and C6. The C1 and C4 positions are already substituted. The C5 position is para to the methoxy group and ortho to the hydroxyl group, making it highly activated. However, the most likely site for substitution is the C6 position, which is ortho to the hydroxyl group, due to a balance of electronic activation and steric accessibility.

| Substituent Group | Classification | Electronic Effect | Directed Position(s) |

|---|---|---|---|

| Hydroxyl (-OH) | Activating | +M > -I | Ortho, Para |

| Methoxy (-OCH₃) | Activating | +M > -I | Ortho, Para |

| Sulfonic Acid (-SO₃H) | Deactivating | -M, -I | Meta |

Functional Group Transformations

Beyond reactions involving the aromatic ring, 4-hydroxy-3-methoxybenzenesulfonic acid can undergo transformations at its individual functional groups.

The phenolic hydroxyl group of 4-hydroxy-3-methoxybenzenesulfonic acid can be oxidized to form quinone structures. This reaction is characteristic of phenols and catechols, particularly those with electron-donating substituents. researchgate.netnih.gov The oxidation of compounds with a 4-hydroxy-3-methoxyphenyl structure can lead to the formation of ortho-quinones. researchgate.net Common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can be employed for this transformation. The reaction involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the ring, or from a second hydroxyl group in catechols) and the formation of two carbonyl groups within the ring, disrupting its aromaticity. nih.gov Studies on the oxidation of similar catechol and hydroquinone (B1673460) derivatives confirm their ready conversion to quinonoid products. nih.govmdpi.com

The sulfonic acid group is generally stable, but it can be reduced under specific chemical conditions. The reduction of an aromatic sulfonic acid group typically requires strong reducing agents. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride have been cited as capable of reducing the sulfonic acid group to a sulfonate. More drastic conditions can lead to the complete removal of the sulfonic acid group (desulfonation) or its reduction to a thiol.

The guaiacol (B22219) moiety within 4-hydroxy-3-methoxybenzenesulfonic acid can participate in condensation reactions. The aromatic ring, activated by the hydroxyl and methoxy groups, can couple with diazonium salts to form brightly colored azo compounds. This is a common reaction for activated phenols. An example is the formation of 4-((4-hydroxy-3-methoxyphenyl)diazenyl)benzenesulfonamide, which demonstrates the coupling at the C5 position (para to the methoxy group). nih.gov

Furthermore, related compounds like 4-hydroxy-3-methoxybenzaldehyde (vanillin) readily undergo condensation with amines to form Schiff bases. researchgate.net This highlights the reactivity of the core structure, suggesting that under appropriate conditions, the 4-hydroxy-3-methoxybenzenesulfonic acid molecule could engage in similar reactions, potentially involving the activated ring positions.

| Functional Group | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| Hydroxyl (-OH) | Oxidation | Potassium permanganate, Hydrogen peroxide | Quinone |

| Sulfonic Acid (-SO₃H) | Reduction | Sodium borohydride, Lithium aluminum hydride | Sulfonate |

| Aromatic Ring (Guaiacol moiety) | Azo Coupling (Condensation) | Diazonium salts | Azo compound |

Acid-Base Equilibria and Proton Transfer Dynamics

The structure of 4-hydroxy-3-methoxybenzenesulfonic acid, featuring both a strongly acidic sulfonic acid group (-SO₃H) and a weakly acidic phenolic hydroxyl group (-OH), establishes a complex acid-base profile. The sulfonic acid moiety is a strong acid, comparable to sulfuric acid, and readily dissociates its proton in aqueous solutions. The phenolic hydroxyl group, in contrast, is a much weaker acid, with its acidity influenced by the electron-donating methoxy group and the potent electron-withdrawing sulfonate group on the aromatic ring.

The dissociation equilibria can be represented as follows:

Table 1: Stepwise Dissociation of 4-hydroxy-3-methoxybenzenesulfonic acid

| Step | Equilibrium Reaction | Description |

|---|---|---|

| First Dissociation | C₇H₈O₅S + H₂O ⇌ C₇H₇O₅S⁻ + H₃O⁺ | Dissociation of the highly acidic sulfonic acid proton. |

| Second Dissociation | C₇H₇O₅S⁻ + H₂O ⇌ C₇H₆O₅S²⁻ + H₃O⁺ | Dissociation of the weakly acidic phenolic proton at higher pH. |

Proton transfer dynamics are central to the compound's function, particularly in aqueous systems and as a catalyst. Computational studies on analogous sulfonated aromatic compounds demonstrate that the sulfonic acid group can act as a dynamic proton shuttle. acs.org It facilitates proton transport by forming favorable hydrogen-bonding networks. acs.org This process can occur via a cooperative mechanism, where the functional group efficiently transfers a proton across a medium. acs.org This "proton-shuttling" is a key feature in many acid-catalyzed reactions and is fundamental to the behavior of proton exchange membranes, where sulfonated polymers play a critical role. acs.orgresearchgate.net

Role as an Intermediate in Complex Organic Synthesis Pathways

4-hydroxy-3-methoxybenzenesulfonic acid serves as a pivotal intermediate in several multi-step synthetic processes, where its functional groups are exploited to direct reactions and later modified or removed to yield the final product.

A significant application of 4-hydroxy-3-methoxybenzenesulfonic acid is in the targeted synthesis of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). In this pathway, the sulfonic acid group is strategically employed as a temporary blocking group to direct subsequent reactions to the desired position on the aromatic ring. google.com

The synthesis proceeds through a defined sequence of reactions, starting from the sulfonation of guaiacol. google.compatsnap.com The sulfonic acid group occupies the para-position relative to the hydroxyl group, thereby directing the subsequent formylation reaction to the ortho-position. google.com

Table 2: Synthetic Pathway to Ortho-Vanillin

| Step | Process | Description |

|---|---|---|

| 1. Sulfonation | Guaiacol is reacted with a sulfonating agent (e.g., concentrated sulfuric acid) to produce 4-hydroxy-3-methoxybenzenesulfonic acid. google.compatsnap.com | The sulfonic acid group is installed at the position para to the hydroxyl group. |

| 2. Condensation | The resulting sulfonic acid is reacted with glyoxylic acid under alkaline conditions (e.g., using NaOH). google.compatsnap.com | This step introduces a carboxylated side chain at the ortho-position. |

| 3. Hydrolysis/Desulfonation | The product from the condensation step is treated with dilute acid and heated. | This step removes the sulfonic acid group, restoring a proton to that position, and facilitates the formation of the aldehyde group. google.compatsnap.com |

| 4. Oxidation & Purification | The intermediate is subjected to electrolytic oxidation and subsequent purification steps like extraction and distillation to yield ortho-vanillin. google.com | Final conversion and isolation of the target molecule. |

This method leverages the specific properties of the sulfonic acid group—its ability to direct electrophilic substitution and its capacity to be removed under hydrolytic conditions—to overcome challenges in selectively synthesizing the ortho-isomer of vanillin (B372448). google.com

Aromatic sulfonic acids are foundational intermediates in the dye industry, primarily because the sulfonate group imparts water solubility to large, otherwise insoluble, organic chromophores. hccolours.comsciencemadness.org This is particularly crucial for dyes intended for use in aqueous media, such as textile dyeing. 4-hydroxy-3-methoxybenzenesulfonic acid, derived from guaiacol, is a potential precursor for a range of dyes, especially azo dyes. google.com

The synthesis of azo dyes generally involves two main stages: diazotization and coupling. unb.cajmchemsci.com

Diazotization : An aromatic primary amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. nih.gov

Coupling : The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. researchgate.net

In this context, aminated derivatives of 4-hydroxy-3-methoxybenzenesulfonic acid could serve as the amine component for diazotization, or the compound itself could act as the phenolic coupling component. The presence of the sulfonic acid group would ensure the resulting dye is water-soluble. For instance, a study on the synthesis of a novel azo-azomethine dye started with the diazotization of 2-aminothiazole (B372263) and subsequent coupling with 2-hydroxy-3-methoxy benzaldehyde, a structurally related compound, highlighting the utility of the guaiacol skeleton in forming complex chromophores. biointerfaceresearch.com

The molecular architecture of 4-hydroxy-3-methoxybenzenesulfonic acid—possessing a hydrophobic aromatic ring and a highly polar, hydrophilic sulfonic acid group—is archetypal for an anionic surfactant. This compound can be considered a monomeric unit of lignosulfonates, which are complex, water-soluble polymers derived from lignin (B12514952) during the sulfite (B76179) pulping of wood. borregaard.com Lignosulfonates are widely used as surfactants, dispersants, emulsifiers, and binders in various industrial applications. borregaard.comnih.govd-nb.info

The functional properties that make lignosulfonates effective surfactants are directly related to their chemical structure, which is rich in units similar to 4-hydroxy-3-methoxybenzenesulfonic acid. researchgate.net The sulfonation process renders the large lignin polymer soluble in water and imparts surface-active properties. borregaard.com

Table 3: Functional Properties of Lignosulfonates and Relation to Surfactant Chemistry

| Property | Description | Relevance of 4-hydroxy-3-methoxybenzenesulfonic acid structure |

|---|---|---|

| Dispersing | Prevents the agglomeration of particles in a suspension, such as in cement slurries or dye solutions. nih.govresearchgate.net | The anionic sulfonate head group provides electrostatic repulsion, while the organic body provides steric hindrance. |

| Emulsion Stabilization | Stabilizes oil-in-water emulsions by adsorbing at the oil-water interface. | The amphiphilic nature (hydrophobic ring, hydrophilic sulfonate) allows it to bridge the two immiscible phases. |

| Binding | Acts as a binder for materials like carbon black or animal feed pellets. borregaard.com | The polymeric nature of lignosulfonates is key, but the adhesive properties originate from the functional groups on the monomeric units. |

| Complexing Agent | Can chelate metal ions, which is useful in agricultural formulations and water treatment. borregaard.com | The hydroxyl and sulfonate groups can coordinate with metal cations. |

The synthesis of specialty surfactants often involves the deliberate combination of hydrophobic tails with hydrophilic head groups. nih.govresearchgate.net Following this principle, 4-hydroxy-3-methoxybenzenesulfonic acid can serve as a building block. It can be chemically modified, for instance, by etherification or esterification at the phenolic hydroxyl group with long alkyl chains to enhance its hydrophobic character, thereby creating tailored, bio-based specialty surfactants.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 4-hydroxy-3-methoxybenzenesulfonic acid displays characteristic signals for its aromatic protons and the methoxy (B1213986) group. The aromatic protons typically appear in the downfield region, generally between δ 6.8 and 7.2 ppm, a range indicative of protons attached to a benzene (B151609) ring. ncats.io The exact chemical shifts and their coupling constants are highly sensitive to the substitution pattern on the ring. The methoxy group protons present as a sharp singlet, the chemical shift of which provides further evidence for the structure.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The positions of the signals for the aromatic carbons are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the sulfonic acid group.

While specific, publicly available, fully assigned spectral data with coupling constants for the free acid is limited, the general features are well-established and allow for structural confirmation.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for 4-hydroxy-3-methoxybenzenesulfonic acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | Predicted Aromatic Region | C-1 (C-SO₃H) |

| H-5 | Predicted Aromatic Region | C-2 |

| H-6 | Predicted Aromatic Region | C-3 (C-OCH₃) |

| -OCH₃ | Predicted Singlet | C-4 (C-OH) |

| -OH | Variable | C-5 |

| -SO₃H | Variable | C-6 |

| -OCH₃ |

Note: This table is based on general predictions for similar structures. Precise experimental values can vary based on solvent and other experimental conditions.

2D NMR Techniques for Connectivity and Proximity

To definitively establish the connectivity of atoms and the spatial relationships between them, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

COSY experiments would reveal the coupling between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC spectroscopy is particularly crucial as it shows correlations between protons and carbons that are two or three bonds away. This technique would definitively confirm the substitution pattern by showing, for example, a correlation between the methoxy protons and the C-3 carbon, and between the aromatic protons and their neighboring carbons.

While specific 2D NMR studies on 4-hydroxy-3-methoxybenzenesulfonic acid are not widely published, their application is a standard and necessary step for complete structural assignment.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-hydroxy-3-methoxybenzenesulfonic acid is characterized by absorption bands corresponding to its key functional groups. A broad absorption band is typically observed in the region of 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the sulfonic acid group is confirmed by strong absorption bands corresponding to the S=O stretching vibrations, which are generally found in the range of 1180-1250 cm⁻¹. The C-O stretching vibration of the methoxy group gives rise to a distinct peak around 1050 cm⁻¹. ncats.io The fingerprint region of the spectrum, below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for 4-hydroxy-3-methoxybenzenesulfonic acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | ~3400 |

| Sulfonic Acid S=O | S=O Stretch | 1180-1250 |

| Methoxy C-O | C-O Stretch | ~1050 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy offers a complementary vibrational analysis. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a characteristic "fingerprint" of the molecule. For substituted benzenesulfonic acids, Raman spectra can provide detailed information about the vibrations of the aromatic ring and the sulfonic acid group. researchgate.netnih.govnih.gov For instance, the C-S stretching vibration and the symmetric and asymmetric stretches of the SO₃ group give rise to distinct Raman signals. The use of inline Raman spectroscopy has been noted as a method for monitoring the synthesis of this compound, underscoring its utility in detailed chemical analysis. ncats.io

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 4-hydroxy-3-methoxybenzenesulfonic acid, electrospray ionization (ESI) is a common technique, often performed in negative ion mode. In this mode, the molecule is deprotonated to form the [M-H]⁻ ion. The detection of this ion allows for the confirmation of the molecular weight of the compound. ncats.io In the case of its potassium salt, ESI-MS can detect the monopotassium adduct [M+K]⁺.

Further fragmentation of the molecular ion in the mass spectrometer (tandem MS or MS/MS) would provide valuable structural information. The fragmentation pattern would likely involve the loss of small, stable molecules such as SO₃, H₂O, and CH₂O, providing further confirmation of the presence and connectivity of the functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For 4-hydroxy-3-methoxybenzenesulfonic acid, HRMS provides an exact mass measurement that confirms its molecular formula, C₇H₈O₅S.

In electrospray ionization (ESI) mass spectrometry, operating in negative ion mode, the compound readily loses a proton to form the deprotonated molecule, [M-H]⁻. The experimentally measured mass-to-charge ratio (m/z) for this ion is compared to the theoretically calculated exact mass. The monoisotopic mass of the neutral molecule is 204.00925 Da, and the corresponding [M-H]⁻ ion has a calculated exact mass of 203.00197 Da. uni.lu The close agreement between the measured and calculated mass values, typically within a few parts per million (ppm), unequivocally confirms the elemental composition.

Table 1: Predicted Collision Cross Section (CCS) Data for 4-hydroxy-3-methoxybenzenesulfonic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.01653 | 137.3 |

| [M+Na]⁺ | 226.99847 | 146.7 |

| [M-H]⁻ | 203.00197 | 139.2 |

| [M+NH₄]⁺ | 222.04307 | 155.6 |

| [M+K]⁺ | 242.97241 | 144.2 |

| [M+H-H₂O]⁺ | 187.00651 | 132.5 |

| [M+HCOO]⁻ | 249.00745 | 154.0 |

| [M+CH₃COO]⁻ | 263.02310 | 175.4 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For 4-hydroxy-3-methoxybenzenesulfonic acid, the [M-H]⁻ precursor ion (m/z 203.0) is isolated and subjected to collision-induced dissociation (CID).

A characteristic fragmentation pathway for sulfonated aromatic compounds is the neutral loss of sulfur trioxide (SO₃), which has a mass of 80 Da. This fragmentation is a key diagnostic tool for identifying the presence of the sulfonic acid group. researchgate.net The resulting fragment ion would correspond to the deprotonated guaiacol (B22219) molecule. Further fragmentation of the guaiacol-derived ion can also occur, providing additional structural information. The study of these fragmentation patterns allows for the unambiguous identification of the compound, even in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Characterization

Crystals of 4-hydroxy-3-methoxybenzenesulfonic acid have been successfully grown and characterized, often as a hemihydrate. The compound crystallizes in the monoclinic system with the space group C2/c. The unit cell parameters for the hemihydrate crystalline form have been determined to be:

a = 23.902 Å

b = 7.796 Å

c = 13.427 Å

β = 116.1°

These parameters define the fundamental repeating unit of the crystal lattice. Within this structure, the sulfonate group exhibits a tetrahedral geometry, and the aromatic ring is essentially planar, though slightly distorted due to the substituents. The dihedral angle between the plane of the aromatic ring and the sulfonate group is approximately 12.7°.

Table 2: Crystallographic Data for 4-hydroxy-3-methoxybenzenesulfonic acid hemihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 23.902 Å |

| b | 7.796 Å |

| c | 13.427 Å |

| β | 116.1° |

Data sourced from a study on the crystallographic and conformational analysis of the compound.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of 4-hydroxy-3-methoxybenzenesulfonic acid is dominated by a network of hydrogen bonds. The hydroxyl group and the sulfonic acid group are key participants in these interactions. A prominent feature is the formation of strong O-H···O-S hydrogen bonds between the phenolic hydroxyl group of one molecule and an oxygen atom of the sulfonate group of a neighboring molecule.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 4-hydroxy-3-methoxybenzenesulfonic acid. These theoretical methods allow for the prediction of molecular geometries, electronic distributions, and spectroscopic parameters.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-hydroxy-3-methoxybenzenesulfonic acid, DFT calculations reveal the influence of its substituent groups—hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and sulfonic acid (-SO₃H)—on the aromatic ring. The sulfonic acid group acts as a strong electron-withdrawing group, while the hydroxyl and methoxy groups are electron-donating. This interplay governs the molecule's reactivity and electronic properties.

Studies on analogous compounds, such as guaiacol (B22219), show that the highest occupied molecular orbital (HOMO) is typically delocalized over the electron-rich phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is often centered on the aromatic system and any electron-withdrawing substituents. tandfonline.com DFT calculations on guaiacol hydrodeoxygenation on a platinum cluster were performed using the B3LYP hybrid exchange-correlation functional with D3 correction and the lanl2dz basis set. bohrium.com

Table 1: Calculated Electronic Properties of Analogue Molecules

| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Guaiacol | TDDFT/B3LYP/6-311+G(d,p) | - | - | - |

| Guaiacol | DFT/B3LYP/cc-pVTZ | - | - | - |

Conformer Analysis and Energy Landscapes

The presence of rotatable bonds in 4-hydroxy-3-methoxybenzenesulfonic acid, specifically the C-O bonds of the methoxy and hydroxyl groups and the C-S bond of the sulfonic acid group, gives rise to multiple possible conformations. Computational studies on guaiacol, which shares the hydroxyl and methoxy substituents, have identified different stable conformers. aip.orgresearchgate.net The most stable conformer of guaiacol is characterized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen. aip.orgresearchgate.net

The rotational barriers for these groups have been calculated for guaiacol. For instance, the potential energy barrier for the hindered rotation of the methoxy group is influenced by the orientation of the adjacent hydroxyl group and increases upon electronic excitation. acs.org A potential energy scan for guaiacol identified a barrier of 1006.0 cm⁻¹ for methyl internal rotation. researchgate.net A study on ortho-substituted benzenesulfonic acids using the DFT/B3LYP/cc-pVTZ method was conducted to perform conformational analysis. researchgate.netmdpi.com

Table 2: Calculated Rotational Barriers for Guaiacol

| Rotation | Method | Barrier (cm⁻¹) |

|---|---|---|

| OH group | ab initio | 2310 |

| Methoxy group | Molecular Mechanics | V₁ = 1074, V₂ = 550 (S₀ state) |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations can predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. Studies on the potassium salt of 4-hydroxy-3-methoxybenzenesulfonic acid and its isomer have shown that these compounds can be distinguished by their distinct chemical shifts. Theoretical predictions of ¹H and ¹³C NMR spectra for related molecules like p-toluenesulfonic acid have been performed to aid in the analysis of experimental data. mdpi.comtandfonline.comresearchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Harmonic vibrational analysis of p-toluenesulfonic acid and its complex with water has been used to reassign bands in the experimental spectra. researchgate.net For 4-hydroxy-3-methoxybenzenesulfonic acid, characteristic strong absorptions for the sulfonate group (S=O) are expected. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. For guaiacol, TD-DFT calculations have been employed to analyze its UV-Vis spectrum, showing that the lowest energy absorption band undergoes a red shift in solution compared to the gas phase. escholarship.orgaip.orgnih.gov These calculations often use functionals like B3LYP or M05-2X with basis sets such as 6-311++G(d,p). aip.orgnih.gov

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for Analogue Compounds

| Spectrum | Molecule | Experimental Data | Theoretical Prediction (Method) |

|---|---|---|---|

| ¹H NMR (δ, ppm) | p-Toluenesulfonic acid | Aromatic: 7.1-7.8, Methyl: 2.4 | Consistent with experimental values (DFT) |

| IR (cm⁻¹) | p-Toluenesulfonic acid | S=O stretch: ~1200 | Consistent with experimental values (DFT/B3LYP) |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of 4-hydroxy-3-methoxybenzenesulfonic acid, including its interactions with solvents and other molecules.

Solvation Effects and Solution-Phase Behavior

The solubility and behavior of 4-hydroxy-3-methoxybenzenesulfonic acid in different solvents are critical for many of its applications. MD simulations can model the solvation process and calculate properties like the solvation free energy. For instance, first-principles MD simulations of guaiacol in aqueous solution and at the air-ice interface have been performed to understand its environmental fate. escholarship.orgrsc.org These studies often employ force fields like CHARMM or use quantum mechanics/molecular mechanics (QM/MM) approaches. tandfonline.com

Calculations of solvation free energy for related compounds like p-toluenesulfonic acid have been carried out using methods such as free energy perturbation (FEP) and thermodynamic integration (TI). scielo.brresearchgate.net These studies help in understanding the thermodynamic favorability of dissolving the molecule in a particular solvent.

Interactions with Solvents and Other Chemical Species

MD simulations can provide a detailed picture of the interactions between 4-hydroxy-3-methoxybenzenesulfonic acid and surrounding solvent molecules. This includes the formation of hydrogen bonds between the hydroxyl, methoxy, and sulfonic acid groups and polar solvents like water. The simulation of hydrated Nafion, a polymer with sulfonic acid groups, shows that water molecules form structured hydration shells around the sulfonate groups. researchgate.netresearchgate.net

The study of such interactions is crucial for understanding reaction mechanisms in solution. For example, the catalytic activity of sulfonic acids can be influenced by the extent of solvation of the sulfonic sites by water molecules generated during a reaction. rsc.org MD simulations of naphthoquinone sulfonamides have been used to study their binding to protein active sites, highlighting the importance of hydrophobic interactions and hydrogen bonding. mdpi.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-hydroxy-3-methoxybenzenesulfonic acid |

| Guaiacol |

| p-Toluenesulfonic acid |

| Naphthoquinone |

| Benzene (B151609) |

| Catechol |

| Anisole (B1667542) |

| Phenol (B47542) |

| Methane |

| Water |

| Methanol (B129727) |

Reaction Pathway Modeling

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving 4-hydroxy-3-methoxybenzenesulfonic acid. Through the modeling of reaction pathways, it is possible to understand the energetic landscape of a reaction, identify key intermediates and transition states, and predict the likely outcomes of chemical transformations. This section delves into the theoretical modeling of reaction pathways for this compound, with a focus on transition state analysis and the prediction of regioselectivity in one of the most fundamental classes of reactions for aromatic compounds: electrophilic substitution.

Transition State Identification and Activation Energies

The study of reaction mechanisms through computational methods hinges on the identification of transition states and the calculation of their corresponding activation energies. A transition state represents the highest energy point along the reaction coordinate, and the activation energy (the energy difference between the reactants and the transition state) is a critical factor in determining the rate of a reaction.

While direct computational studies detailing the transition states and activation energies for reactions specifically involving 4-hydroxy-3-methoxybenzenesulfonic acid are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of structurally related compounds. For instance, the electrophilic substitution of benzenesulfonic acid has been a subject of computational analysis. In the case of the nitration of benzenesulfonic acid using the nitronium ion (NO₂⁺), a two-step polar mechanism is observed. rsc.org This process involves the formation of an unstable cation intermediate. rsc.org

The activation Gibbs free energies for the competitive ortho, meta, and para substitution pathways in the nitration of benzenesulfonic acid have been calculated to be in a narrow range of 15.5 to 18.3 kcal mol⁻¹. rsc.org This relatively small difference in activation energies suggests that multiple isomers can be formed, although one is typically favored. The presence of the sulfonic acid group is known to deactivate the benzene ring towards electrophilic attack, leading to higher activation barriers compared to unsubstituted benzene. rsc.org

For 4-hydroxy-3-methoxybenzenesulfonic acid, any reaction pathway analysis would need to consider the complex interplay of three different substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating, electron-donating groups, while the sulfonic acid (-SO₃H) group is a strong deactivating, electron-withdrawing group. The transition states for reactions such as sulfonation, nitration, or halogenation would be influenced by the combined electronic and steric effects of these groups.

| Reaction Pathway | Activation Gibbs Free Energy (kcal mol⁻¹) |

|---|---|

| ortho-Substitution | 18.3 |

| meta-Substitution | 15.5 |

| para-Substitution | 18.1 |

Regioselectivity Predictions in Electrophilic Substitution

Regioselectivity refers to the preference for a chemical reaction to occur at one position of a molecule over others. In the context of electrophilic aromatic substitution on a substituted benzene ring, the existing substituents largely direct the position of the incoming electrophile. Theoretical models, such as those based on Density Functional Theory (DFT), can predict the most likely sites of substitution by analyzing the electron density of the aromatic ring and the stability of the potential intermediates (sigma complexes).

For 4-hydroxy-3-methoxybenzenesulfonic acid, the directing effects of the three substituents are as follows:

Hydroxyl (-OH) group: A strongly activating, ortho-, para-directing group.

Methoxy (-OCH₃) group: An activating, ortho-, para-directing group.

Sulfonic acid (-SO₃H) group: A deactivating, meta-directing group.

The positions on the benzene ring relative to the sulfonic acid group (at C1) are C2 (ortho), C3 (meta), C4 (para), C5 (meta), and C6 (ortho). The hydroxyl group is at C4 and the methoxy group is at C3. The positions available for substitution are C2, C5, and C6.

Computational studies on the electrophilic substitution of benzenesulfonic acid have shown that the meta position is favored, which is consistent with experimental observations. rsc.org The calculated product distribution for the nitration of benzenesulfonic acid is approximately 18.7% ortho, 81.0% meta, and 0.3% para. rsc.org This preference is attributed to a slight polarization of the ring's electron density and weak steric repulsion in the ortho position, rather than the stability of resonance structures as traditionally taught. rsc.org

In the case of 4-hydroxy-3-methoxybenzenesulfonic acid, the powerful ortho-, para-directing influence of the hydroxyl and methoxy groups would compete with the meta-directing effect of the sulfonic acid group. The hydroxyl group at C4 strongly activates the C3 and C5 positions. The methoxy group at C3 strongly activates the C2 and C4 positions. The sulfonic acid group at C1 directs to the C3 and C5 positions.

A qualitative prediction based on the superimposition of these effects would suggest that the positions most activated towards electrophilic attack are C2 and C5. The C6 position is ortho to the deactivating sulfonic acid group and meta to the activating methoxy group, making it less favored. A quantitative prediction would require specific DFT calculations for 4-hydroxy-3-methoxybenzenesulfonic acid, which would involve calculating the energies of the transition states for electrophilic attack at each available position. Such calculations would provide a more precise ratio of the expected isomeric products.

| Position | Influence of -OH (at C4) | Influence of -OCH₃ (at C3) | Influence of -SO₃H (at C1) | Overall Predicted Favorability |

|---|---|---|---|---|

| C2 | Meta | Ortho (Activating) | Ortho (Deactivating) | Potentially Favorable |

| C5 | Ortho (Activating) | Meta | Meta (Directing) | Highly Favorable |

| C6 | Meta | Para (Activating) | Ortho (Deactivating) | Less Favorable |

Derivatization Chemistry and Analog Synthesis

Synthesis of Salt Derivatives (e.g., Potassium Guaiacolsulfonate)

The acidic nature of the sulfonic acid group facilitates straightforward salt formation. The most prominent salt derivative is potassium guaiacolsulfonate, which is synthesized by neutralizing 4-hydroxy-3-methoxybenzenesulfonic acid with a potassium base.

The typical reaction involves dissolving the free acid in an aqueous or alcoholic solution and treating it with a stoichiometric amount of potassium hydroxide (B78521) or potassium carbonate. The resulting salt, potassium 4-hydroxy-3-methoxybenzenesulfonate (B261531), precipitates from the solution or is isolated by solvent evaporation. google.comchembk.com A patented method describes obtaining the potassium salt with a purity of over 99% by carrying out the final separation and purification in a potassium chloride solution, which promotes precipitation of the target product. google.com The resulting compound is often a hemihydrate, containing one molecule of water for every two molecules of the potassium salt. drugfuture.comnih.gov

Table 1: Synthesis of Potassium Guaiacolsulfonate

| Reactants | Reagents/Solvents | Product | Purity |

|---|---|---|---|

| 4-hydroxy-3-methoxybenzenesulfonic acid | Potassium Hydroxide, Methanol (B129727) | Potassium 4-hydroxy-3-methoxybenzenesulfonate | >99% google.com |

Esterification and Etherification of Hydroxyl and Sulfonic Acid Groups

The two primary functional groups, hydroxyl and sulfonic acid, can undergo esterification and etherification to yield a variety of derivatives.

Esterification:

Sulfonic Acid Esters: The direct esterification of sulfonic acids is challenging. A common industrial route involves first converting the sulfonic acid to its corresponding sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is then reacted with an alcohol to form the desired sulfonic acid ester (sulfonate). google.com Alternative methods include reacting the free sulfonic acid with an ester of phosphoric acid. google.com

Phenolic Esters: The hydroxyl group can be esterified by reacting it with an acid chloride or anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride would yield 4-acetoxy-3-methoxybenzenesulfonic acid.

Etherification: The phenolic hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. This reaction would produce an alkoxy derivative at the C4 position. Kinetic studies on related benzaldehydes show that zirconium and hafnium complexes can catalyze the reductive etherification of phenolic aldehydes in isopropanol, converting the hydroxyl group to an isopropoxy ether. osti.gov

Formation of Amide and Sulfonamide Derivatives

Sulfonamide Derivatives: The synthesis of sulfonamides from 4-hydroxy-3-methoxybenzenesulfonic acid is a key derivatization pathway. This is typically achieved by first converting the sulfonic acid into a more reactive sulfonyl chloride intermediate. The sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide. mdpi.comresearchgate.net

Reaction Scheme for Sulfonamide Synthesis:

Chlorination: C₇H₈O₅S + SOCl₂ → C₇H₆ClO₄S (4-(chlorosulfonyl)-2-methoxyphenol) + HCl + SO₂

Amination: C₇H₆ClO₄S + R₂NH → C₇H₇O₄S-NR₂ (Sulfonamide derivative) + HCl

Research on related structures, such as 3-amino-4-hydroxybenzenesulfonamide (B74053) and 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, has produced extensive libraries of sulfonamide derivatives with diverse biological activities, highlighting the versatility of this synthetic approach. mdpi.comnih.gov

Amide Derivatives: Direct formation of an amide from the parent compound is not straightforward as it lacks a carboxylic acid group. However, amide functionalities can be introduced by using starting materials that are derivatized to include a carboxylic acid, which is then condensed with an amine. For example, studies have shown the synthesis of fatty acid amides by reacting a carboxylic acid with an amine using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. nih.gov

Introduction of Additional Functionalities onto the Aromatic Ring

New functional groups can be introduced onto the aromatic ring via electrophilic aromatic substitution. The position of substitution is dictated by the directing effects of the existing groups: the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are activating and ortho-, para-directing, while the sulfonic acid (-SO₃H) group is deactivating and meta-directing.

The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho to it (C2 and C6).

Position 2: Ortho to both -OH and -OCH₃ groups.

Position 6: Ortho to the -OH group and meta to the -OCH₃ group.